molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2480876
CAS No.: 58539-63-2
M. Wt: 135.126
InChI Key: SCQXRRORFHPOOR-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties

Scientific Research Applications

Imidazo[1,2-A]pyrimidin-5-OL has a wide range of applications in scientific research:

Future Directions

Imidazo[1,2-A]pyrimidin-5-OL has wide applications in medicinal chemistry and is used in the development of new chemosynthetic strategies and drug development . It also shows potential in materials science and pharmaceutical field .

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential anticancer agents . They have been found to target the KRAS G12C mutation, which is prevalent in many types of cancers . This mutation is a primary target due to its role in promoting cell proliferation and survival, contributing to cancer progression.

Mode of Action

The compound interacts with its targets through a mechanism known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C, thereby inhibiting its function . The inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the KRAS signaling pathway . By inhibiting the function of KRAS G12C, the compound can disrupt the signaling pathway, leading to reduced cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor regression .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and survival in cancer cells with the KRAS G12C mutation . This can lead to a reduction in tumor growth and potentially contribute to tumor regression . Furthermore, the compound’s action can also lead to changes at the cellular level, including alterations in cell signaling and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-A]pyrimidines, providing a green chemistry approach that minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazo[1,2-A]pyrimidine core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of imidazo[1,2-A]pyrimidin-5-one.

    Reduction: Formation of reduced imidazo[1,2-A]pyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrimidin-5-OL is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive compound.

Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name imidazo[1,2-a]pyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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